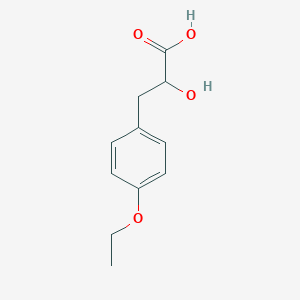
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. Etodolac is a racemic mixture of two enantiomers, S-(+)-etodolac and R-(-)-etodolac. The chemical structure of Etodolac is shown below.
作用机制
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid works by inhibiting the activity of COX-2, which reduces the production of prostaglandins that cause inflammation and pain. By selectively targeting COX-2, 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid is able to provide pain relief without causing the gastrointestinal side effects that are commonly associated with other NSAIDs.
生化和生理效应
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in cellular damage and inflammation.
实验室实验的优点和局限性
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has several advantages as a research tool. It is highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. It is also relatively non-toxic, which makes it a useful tool for studying the effects of COX-2 inhibition in vivo. However, like all NSAIDs, 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has limitations as a research tool. It is not selective for COX-2 in all tissues, which can lead to off-target effects. It also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.
未来方向
There are several areas of future research that could be pursued with 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the development of combination therapies that target multiple pathways involved in inflammation and pain. Finally, there is interest in understanding the role of COX-2 in cancer and the potential for COX-2 inhibitors like 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid to be used as cancer therapeutics.
Conclusion:
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid is a nonsteroidal anti-inflammatory drug that is commonly used for the treatment of pain and inflammation. It works by selectively inhibiting the activity of COX-2, which reduces the production of prostaglandins that cause inflammation and pain. 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has several advantages as a research tool, including its selectivity for COX-2 and its relatively non-toxic nature. However, it also has limitations, including its lack of selectivity in all tissues and its relatively short half-life. There are several areas of future research that could be pursued with 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid, including the development of more selective COX-2 inhibitors and the use of COX-2 inhibitors as cancer therapeutics.
合成方法
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid can be synthesized by the reaction of 4-ethoxybenzoyl chloride with 2-hydroxypropionic acid in the presence of a base such as triethylamine. The reaction results in the formation of 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid as a white crystalline solid with a melting point of 145-146°C.
科学研究应用
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid is selective for COX-2, which is primarily expressed in inflammatory cells, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
属性
CAS 编号 |
175897-65-1 |
|---|---|
产品名称 |
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid |
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) |
InChI 键 |
DJIPWAVUSXDBDG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)O |
规范 SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)O |
同义词 |
Benzenepropanoic acid, 4-ethoxy-alpha-hydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





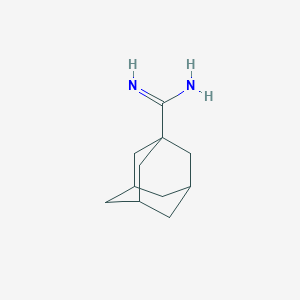


![Hepta[5][5]circulene](/img/structure/B71050.png)
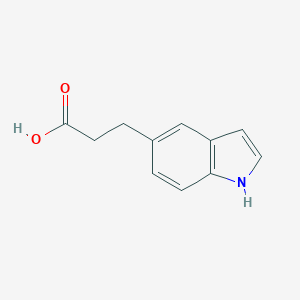
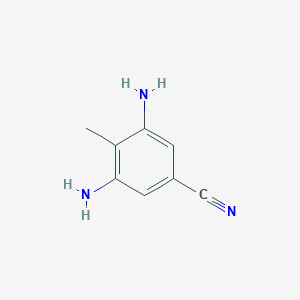
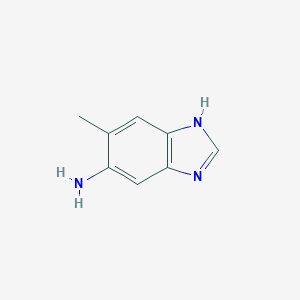
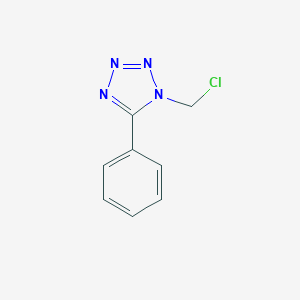
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
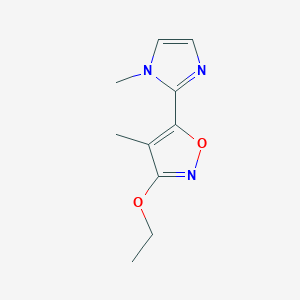
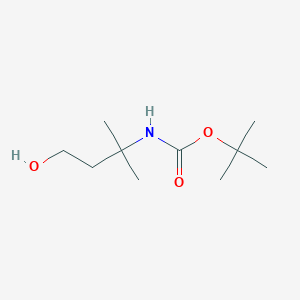
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)